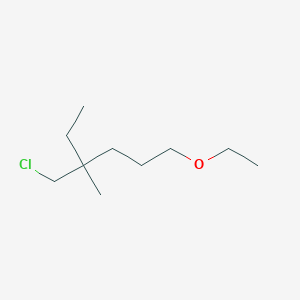![molecular formula C11H18O2 B13475279 Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475279.png)
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes, which make them valuable in various fields of chemistry and biology. The compound is characterized by a tert-butyl group attached to a bicyclo[2.1.1]hexane ring system, which is further connected to a carboxylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method is efficient and modular, allowing for the derivatization of the compound with numerous transformations .
Industrial Production Methods
Industrial production of this compound often involves large-scale photochemical reactors. These reactors are designed to handle the specific conditions required for the [2+2] cycloaddition reactions, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides or amines .
Applications De Recherche Scientifique
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Medicine: It is explored for its potential in drug design and development.
Industry: The compound is used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.0]butane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.1]heptane: A larger bicyclic compound with a different arrangement of carbon atoms
Uniqueness
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl and carboxylate groups. These features give it distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
tert-butyl bicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-10(2,3)13-9(12)11-5-4-8(6-11)7-11/h8H,4-7H2,1-3H3 |
Clé InChI |
UHPCNTUJLLJSHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C12CCC(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)
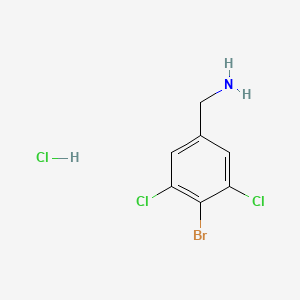

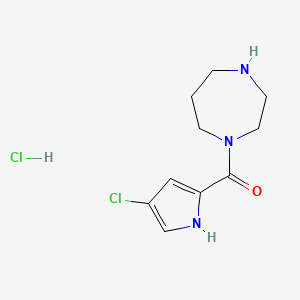
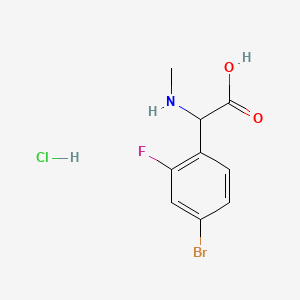
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
![[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
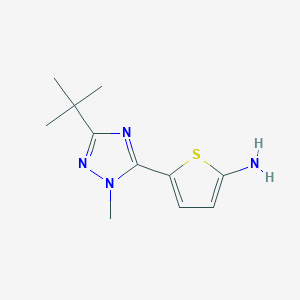
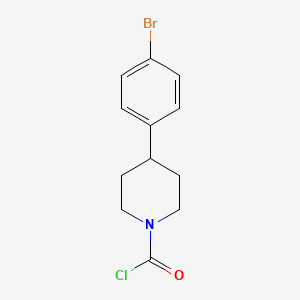
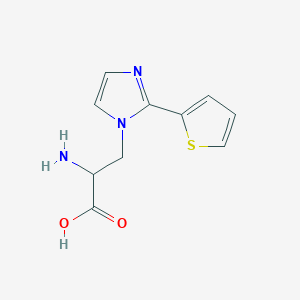

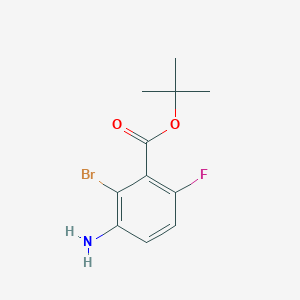
![2-Azabicyclo[3.1.0]hexan-4-one](/img/structure/B13475275.png)
